Cas no 63896-08-2 (Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)-)

Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)-, is a heterocyclic organic compound featuring a partially saturated pyrimidine core with methyl and methylthio substituents. Its structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the methylthio group enhances its utility in nucleophilic substitution reactions, while the tetrahydro scaffold improves stability compared to fully aromatic analogs. This compound is particularly useful in the development of biologically active molecules, including potential drug candidates and crop protection agents. Its well-defined chemical properties ensure consistent performance in synthetic applications, facilitating precise modifications for targeted molecular design.
Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)- structure
63896-08-2 structure
Product name:Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)-
CAS No:63896-08-2
MF:C6H12N2S
MW:144.237879753113
MDL:MFCD00835252
CID:1661867
PubChem ID:3371191

Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)-
    • STK383735
    • W17639
    • BS-42007
    • 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (HI)
    • 63896-08-2
    • SY280238
    • MFCD00835252
    • 1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
    • 1-methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
    • AKOS005452832
    • 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine
    • CS-0061767
    • AE-018/31865004
    • MDL: MFCD00835252
    • Inchi: InChI=1S/C6H12N2S/c1-8-5-3-4-7-6(8)9-2/h3-5H2,1-2H3
    • InChI Key: IGFYRBDAPXOWPY-UHFFFAOYSA-N
    • SMILES: CN1CCCN=C1SC

Computed Properties

  • Exact Mass: 144.07226
  • Monoisotopic Mass: 144.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9Ų
  • XLogP3: 0.7

Experimental Properties

  • PSA: 15.6

Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(methylthio)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P019FIP-100mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
100mg
$170.00 2023-12-16
A2B Chem LLC
AV18833-250mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
250mg
$310.00 2023-12-30
A2B Chem LLC
AV18833-5mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2
5mg
$118.00 2024-04-19
Aaron
AR019FR1-250mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
250mg
$301.00 2023-12-13
A2B Chem LLC
AV18833-500mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
500mg
$430.00 2023-12-30
eNovation Chemicals LLC
Y1186501-1g
1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine
63896-08-2 95%
1g
$985 2025-02-27
eNovation Chemicals LLC
Y1050540-250mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
250mg
$335 2023-09-02
1PlusChem
1P019FIP-250mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2 95%
250mg
$278.00 2023-12-16
A2B Chem LLC
AV18833-3mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2
3mg
$105.00 2024-04-19
A2B Chem LLC
AV18833-1mg
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine
63896-08-2
1mg
$73.00 2024-04-19

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